3-{3-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{3-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, an imidazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions
Quinazolinone Core Synthesis: The quinazolinone core can be synthesized from anthranilic acid derivatives through cyclization reactions.
Piperidine Introduction: The piperidine moiety is introduced via nucleophilic substitution reactions.
Imidazole Ring Formation: The imidazole ring is synthesized through cyclization reactions involving glyoxal and ammonia.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at the quinazolinone core.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides .
Scientific Research Applications
3-{3-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{3-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities. The piperidine moiety can interact with neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer drug containing a substituted imidazole ring.
Metronidazole: An antimicrobial agent with a nitroimidazole moiety.
Uniqueness
3-{3-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one is unique due to its combination of a quinazolinone core, an imidazole ring, and a piperidine moiety. This structural complexity provides it with a diverse range of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[3-[4-(3-methylimidazol-4-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-23-13-21-12-18(23)15-6-9-24(10-7-15)19(26)8-11-25-14-22-17-5-3-2-4-16(17)20(25)27/h2-5,12-15H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISBWAFVRNEMOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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